molecular formula C13H18O3S B556703 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid CAS No. 268219-99-4

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Cat. No.: B556703
CAS No.: 268219-99-4
M. Wt: 254.35 g/mol
InChI Key: VLSLXZFZXHZCHI-UHFFFAOYSA-N
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Description

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is an organic compound characterized by the presence of a methoxybenzyl group attached to a sulfanyl (thioether) linkage, which is further connected to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 3-methylbutyric acid.

    Formation of Thioether Linkage: The key step involves the formation of the thioether linkage. This can be achieved by reacting 4-methoxybenzyl chloride with a thiol derivative of 3-methylbutyric acid under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of thioether-containing compounds with biological systems, providing insights into their biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid involves its interaction with molecular targets through its functional groups. The thioether linkage can engage in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-benzylsulfanyl)-propionic acid
  • 3-(4-Methoxy-benzylsulfanyl)-acetic acid
  • 3-(4-Methoxy-benzylsulfanyl)-butanoic acid

Uniqueness

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is unique due to the presence of the 3-methyl group on the butyric acid backbone, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-13(2,8-12(14)15)17-9-10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLXZFZXHZCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427164
Record name 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268219-99-4
Record name 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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